The synthesis of D-87503 involves several key steps:
The detailed synthetic pathway is not fully disclosed in public literature but generally follows established organic synthesis protocols for similar compounds .
D-87503 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 533.6 g/mol. The structural representation includes:
D-87503 can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
The mechanism of action of D-87503 primarily involves the inhibition of specific kinases within the ERK and phosphatidylinositol 3-kinase signaling pathways. By inhibiting these pathways, D-87503 disrupts cellular processes that promote tumor growth and survival, leading to increased apoptosis in cancer cells. Research indicates that it may modulate gene expression related to cell cycle regulation and cell death pathways, enhancing its potential as an anti-cancer agent .
D-87503 is characterized by the following physical properties:
Chemical properties include reactivity with various agents during oxidation, reduction, and substitution reactions. These properties are essential for understanding how D-87503 interacts with biological systems and other chemicals
D-87503 has significant potential applications in scientific research, particularly in oncology. Its role as an inhibitor of key signaling pathways makes it a candidate for further studies aimed at developing targeted therapies for neoplasms. The compound's ability to induce apoptosis in resistant cancer cell lines suggests it could be effective in combination therapies with other chemotherapeutic agents .
D-87503 (CAS 800394-83-6) is a small-molecule kinase inhibitor with the systematic chemical name N-(3-(4-Hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl)-N'-allylthiourea. Its molecular formula is C₁₇H₁₅N₅OS, yielding a molecular weight of 337.4 g/mol [3] [4] [6]. The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies synthetic reproducibility and structural analysis [3]. Its canonical SMILES representation is OC1=CC=C(C=C1)C2=CN=C3C=CC(NC(=S)NCC=C)=NC3=N2
, while the InChIKey YKMUCILEPVJXKD-UHFFFAOYSA-N
facilitates database searches and computational studies [3].
D-87503 exhibits limited water solubility but dissolves in dimethyl sulfoxide (DMSO), a property consistent with its use in in vitro assays. Stability protocols recommend storage at -20°C for long-term preservation [4] [6].
Biological Target Engagement:D-87503 potently inhibits the PI3K/Akt/mTOR signaling axis, with half-maximal inhibitory concentrations (IC50) of 62 nM for PI3K and 760 nM for Erk2 [4] [6]. Cellular assays confirm downstream suppression of phosphorylated Akt and Rsk1 kinases. Antiproliferative efficacy is observed in diverse carcinoma lines, including:
Table 1: Physicochemical Properties of D-87503
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₅OS |
Molecular Weight | 337.4 g/mol |
CAS Number | 800394-83-6 |
Stereochemistry | Achiral |
Solubility | DMSO-soluble |
Storage Conditions | -20°C (powder) |
Table 2: Biological Activity Profile of D-87503
Target/Activity | Value | Experimental Context |
---|---|---|
PI3K Inhibition | IC50 = 62 nM | Enzymatic assay |
Erk2 Inhibition | IC50 = 760 nM | Enzymatic assay |
Antiproliferative Activity | EC50 = ~5 µM | Cell lines (BxPC3, Hct116, MDA-MB-468/231) |
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation via PIK3CA mutations, PTEN loss, or receptor tyrosine kinase (RTK) amplification occurs in >50% of cancers, driving oncogenesis and therapy resistance [5] [8]. First-generation inhibitors targeted singular nodes:
D-87503 emerged in the 2020s as a dual-pathway inhibitor, co-targeting PI3K and Erk (MAPK pathway) to circumvent compensatory signaling. This design addressed a key limitation of monotherapies: cross-talk between PI3K and Ras/Raf/MEK/Erk cascades that fuels resistance [7] [8]. Its discovery aligned with the industry shift toward multi-kinase inhibition to improve durability of response.
Table 3: Evolution of Key PI3K/Akt/mTOR Inhibitors
Compound Class | Examples | Key Limitations | Therapeutic Milestones |
---|---|---|---|
Rapalogs (mTORC1) | Everolimus, Temsirolimus | No mTORC2 inhibition; Akt rebound | FDA approval for HR+ breast cancer, RCC |
PI3K Isoform Inhibitors | Alpelisib (α), Duvelisib (δ/γ) | Hyperglycemia; liver toxicity | PIK3CA-mutant breast cancer, lymphomas |
AKT Inhibitors | Capivasertib, Ipatasertib | Adaptive RTK upregulation | Phase III trials in breast/prostate cancers |
Dual PI3K/Erk Inhibitors | D-87503 | Under clinical investigation | Preclinical efficacy in Ras-mutant models |
D-87503 occupies a niche in oncology research due to its dual inhibition profile. By simultaneously targeting PI3K (IC50 = 62 nM) and Erk2 (IC50 = 760 nM), it disrupts two parallel oncogenic pathways frequently co-activated in resistant cancers [4] [6] [7]. This is particularly relevant for:
Mechanistic Distinctions: Unlike pan-PI3K inhibitors (e.g., buparlisib), D-87503 avoids isoform non-specificity, potentially reducing off-target effects. It also differs from ATP-competitive mTOR inhibitors by targeting upstream signaling hubs [5] [9].
Research Utility:
Table 4: Standardized Nomenclature for D-87503
Nomenclature Type | Identifier |
---|---|
Preferred Name | D-87503 |
Systematic Name | Thiourea, N-(3-(4-hydroxyphenyl)pyrido[2,3-b]pyrazin-6-yl)-N'-2-propen-1-yl- |
CAS Number | 800394-83-6 |
UNII Code | AED3R32X41 |
PubChem CID | 135418481 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: